Oat1/3-IN-1

Nephrotoxicity Mercury Toxicology Cytoprotection Assay

Oat1/3-IN-1 (Compound is a dual inhibitor of human Organic Anion Transporters 1 (OAT1/SLC22A6) and 3 (OAT3/SLC22A8), identified from a natural product screening campaign of Semen Cassiae constituents. It is an anthraquinone derivative (CAS 38393-73-6; MW 300.26; Formula C16H12O6) that functions by competitively and noncompetitively blocking substrate uptake via OAT1 and OAT3.

Molecular Formula C16H12O6
Molecular Weight 300.26 g/mol
Cat. No. B12393401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOat1/3-IN-1
Molecular FormulaC16H12O6
Molecular Weight300.26 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=CC(=C3O)O
InChIInChI=1S/C16H12O6/c1-6-5-8-11(16(22-2)12(6)18)15(21)10-7(13(8)19)3-4-9(17)14(10)20/h3-5,17-18,20H,1-2H3
InChIKeyRVURFFCNSWQLMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oat1/3-IN-1 for Research Procurement: Compound Class, Target Profile, and Baseline Characteristics


Oat1/3-IN-1 (Compound 7) is a dual inhibitor of human Organic Anion Transporters 1 (OAT1/SLC22A6) and 3 (OAT3/SLC22A8), identified from a natural product screening campaign of Semen Cassiae constituents [1]. It is an anthraquinone derivative (CAS 38393-73-6; MW 300.26; Formula C16H12O6) that functions by competitively and noncompetitively blocking substrate uptake via OAT1 and OAT3 [1]. Unlike broad-spectrum clinical agents such as probenecid, Oat1/3-IN-1 originates from a bioactivity-guided phytochemical isolation workflow, providing a structurally distinct scaffold for mechanistic renal transport studies [1].

Why Oat1/3-IN-1 Cannot Be Replaced by Generic OAT1 and OAT3 Inhibitors in Renal Transporter Research


Interchanging OAT1/OAT3 inhibitors without considering their proteochemometric profiles introduces confounding variables in toxicological and drug-drug interaction (DDI) studies. While probenecid and cabotegravir broadly inhibit OAT1 and OAT3, Oat1/3-IN-1 belongs to a distinct anthraquinone chemotype derived from natural products, exhibiting specific competitive and noncompetitive inhibition kinetics alongside a unique functional phenotype—concentration-dependent reversal of Hg-Cys conjugate toxicity in OAT1-overexpressing cells at concentrations untested or unattainable for common clinical comparators [1]. The widely used probe probenecid, for instance, required 20-fold higher concentrations (200 μM) to achieve comparable cytoprotection in the same experimental paradigm [1].

Oat1/3-IN-1 Comparator Evidence: Quantitative Differentiation Against Standard OAT Inhibitors


Cytoprotective Efficacy Against Mercury-Induced Toxicity: Oat1/3-IN-1 vs. Probenecid

In HEK293 cells stably overexpressing human OAT1, Oat1/3-IN-1 (compound 7) reversed the cytotoxicity induced by the cysteine-mercury conjugate (Cys-Hg) at a concentration of 10 μM [1]. In the same model system, the standard clinical OAT1/OAT3 inhibitor probenecid required a concentration of 200 μM to achieve a comparable protective effect [1]. This represents a 20-fold difference in effective cytoprotective concentration between the two compounds in the OAT1-mediated mercury uptake toxicity paradigm.

Nephrotoxicity Mercury Toxicology Cytoprotection Assay

OAT1-Selective Cytoprotection Phenotype: Differential Target Engagement vs. OAT3

The Wang et al. study demonstrated that both OAT1- and OAT3-overexpressing HEK293 cells were susceptible to Cys-Hg cytotoxicity; however, only OAT1-overexpressing cells could be rescued by Oat1/3-IN-1 and the other seven SC-derived inhibitors at 10 μM [1]. This indicates that despite being a dual OAT1/OAT3 inhibitor in uptake assays, the functional cytoprotective effect of Oat1/3-IN-1 is predominantly mediated through OAT1 blockade in the context of mercury conjugate transport, whereas OAT3-overexpressing cells remained unprotected [1].

Transporter Selectivity OAT1 vs. OAT3 Mercury Uptake

Anthraquinone Scaffold Differentiation: Oat1/3-IN-1 vs. OAT1/3-IN-2 (Compound 8)

Oat1/3-IN-1 (compound 7) and Oat1/3-IN-2 (compound 8) are both dual OAT1/OAT3 inhibitors derived from the same natural product screening study, yet they possess distinct chemical structures [1]. Oat1/3-IN-1 is 1,7,8-methoxyl-2-hydroxyl-3-methyl-anthraquinone (CAS 38393-73-6; C16H12O6; MW 300.26), whereas Oat1/3-IN-2 (CAS 2195434-05-8) bears a different substitution pattern on the anthraquinone core [2]. Both compounds reversed Cys-Hg toxicity at 10 μM in HEK-OAT1 cells, confirming the anthraquinone scaffold is a privileged chemotype for OAT1/OAT3 inhibition, but the distinct substitution patterns provide differential starting points for medicinal chemistry optimization [1][2].

Chemical Scaffold Structure-Activity Relationship Anthraquinone

Natural Product Provenance vs. Synthetic OAT Inhibitors: Pharmacokinetic Interaction Potential

Oat1/3-IN-1 originates from Semen Cassiae (SC), a widely consumed herbal tea in Eastern Asia with documented nephroprotective effects [1]. This natural product origin contrasts with synthetic OAT inhibitors such as probenecid and cabotegravir. Critically, six of eight SC-derived compounds identifiable in rat plasma after oral SC treatment were confirmed as strong hOAT1/hOAT3 inhibitors, and the SC extract itself nearly abolished mercuric chloride-induced renal histological alterations in vivo [1]. This establishes Oat1/3-IN-1 as a systemically bioavailable natural OAT inhibitor with relevance to predicting herbal-drug interactions mediated by OAT1/OAT3, a distinct application dimension not addressable with purely synthetic tool compounds [1].

Natural Product Drug-Drug Interaction Herbal-Drug Interaction

Optimal Experimental and Procurement Scenarios for Oat1/3-IN-1


Mercury-Induced Nephrotoxicity Mechanistic Studies Requiring OAT1-Specific Pharmacological Intervention

Oat1/3-IN-1 is the preferred probe for investigating OAT1-mediated mercury conjugate uptake and toxicity in renal proximal tubule models. At 10 μM, it selectively protects OAT1-overexpressing HEK293 cells from Cys-Hg cytotoxicity, whereas the standard inhibitor probenecid requires 200 μM for comparable protection [1]. This 20-fold potency advantage in the mercury toxicity paradigm makes it particularly suitable for co-treatment protocols where high inhibitor concentrations may compromise cell viability through off-target mechanisms [1].

Anthraquinone Structure-Activity Relationship (SAR) Programs Targeting Renal Organic Anion Transporters

Oat1/3-IN-1 (compound 7) and its structural congener Oat1/3-IN-2 (compound 8) constitute a pair of dual OAT1/OAT3 inhibitors with distinct substitution patterns on the anthraquinone core, both isolated from the same natural source [1][2]. Procurement of both compounds enables comparative SAR studies to identify the pharmacophoric elements essential for OAT1 versus OAT3 inhibition, guiding the rational design of transporter-selective chemical probes [1].

Natural Product–Drug Interaction (NPDI) Prediction: Semen Cassiae Constituent–Transporter Interaction Screening

As a chemically defined constituent of Semen Cassiae detectable in systemic circulation after oral intake [1], Oat1/3-IN-1 is an essential reference standard for laboratories developing LC-MS/MS methods to quantify Cassiae-derived anthraquinones in biological matrices. Its established OAT1/OAT3 inhibitory activity supports its use as a calibration compound in in vitro–in vivo extrapolation (IVIVE) models predicting herbal product interactions with renally cleared co-medications [1].

Dual OAT1/OAT3 Transporter Knockdown Validation in Engineered Cell Lines

Oat1/3-IN-1 can serve as a pharmacological control to validate OAT1 and OAT3 functional knockout or knockdown in CRISPR-engineered cell lines. Its dual inhibitory profile, combined with the functional observation that cytoprotection manifests only in OAT1-overexpressing cells despite binding both transporters [1], provides a nuanced phenotypic readout to confirm target engagement specificity in engineered renal cell models.

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